(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14-11-17(25)16(13-24-9-4-5-10-24)23-20(14)21(26)19(29-23)12-15-7-6-8-18(27-2)22(15)28-3/h6-8,11-12,25H,4-5,9-10,13H2,1-3H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUBVMJDVTPEY-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2)CN4CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2)CN4CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Synthesis and Characterization
The compound was synthesized through a multi-step reaction involving the condensation of appropriate benzofuran derivatives with substituted benzylidene compounds. Characterization was performed using techniques such as NMR, IR spectroscopy, and mass spectrometry. The structural elucidation confirmed the presence of key functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated an IC50 value of less than 20 µM, indicating potent antiproliferative effects. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | < 20 | Apoptosis induction |
| A549 | < 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a potential role as a novel antimicrobial agent.
| Microorganism | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 5 | Lower than Penicillin |
| Escherichia coli | 10 | Comparable to Ciprofloxacin |
Case Studies
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects on human cancer cell lines revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to induce oxidative stress and apoptosis in cancer cells.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of the compound against common pathogens. Results indicated that it inhibited bacterial growth more effectively than traditional antibiotics in several cases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dimethoxy Groups : Enhance lipophilicity and facilitate cellular uptake.
- Pyrrolidine Moiety : Contributes to binding affinity with biological targets.
The presence of these groups correlates with increased potency in both anticancer and antimicrobial assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
